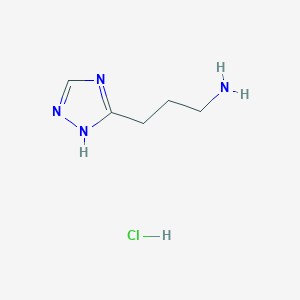

3-(1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Description

3-(1H-1,2,4-Triazol-3-yl)propan-1-amine hydrochloride (CAS: 1803581-61-4) is a small-molecule compound featuring a 1,2,4-triazole ring linked to a propylamine chain, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₅H₁₁ClN₄, and it has a molecular weight of 162.62 g/mol . This compound serves as a versatile intermediate in pharmaceutical and agrochemical research due to the triazole moiety’s bioactivity and the amine group’s reactivity for further derivatization.

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-3-1-2-5-7-4-8-9-5;/h4H,1-3,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVQSPMHNYLLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-61-4 | |

| Record name | 3-(1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented synthesis of 3-(1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride involves the alkylation of 1H-1,2,4-triazole with 3-chloropropylamine hydrochloride under basic conditions. This nucleophilic substitution reaction proceeds via the attack of the triazole’s nitrogen on the electrophilic carbon of the chloropropylamine, forming the desired propan-1-amine backbone. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 80°C to 120°C.

Optimization of Reaction Conditions

Key variables influencing yield include:

- Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are preferred for deprotonating the triazole, enhancing nucleophilicity.

- Solvent effects : DMF outperforms DMSO in terms of reaction rate, achieving 65–70% yields within 6–8 hours.

- Stoichiometry : A 1:1.2 molar ratio of 3-chloropropylamine hydrochloride to triazole minimizes unreacted starting material while avoiding di-alkylation byproducts.

Post-reaction purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/methanol eluents.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation has emerged as a high-efficiency alternative to conventional heating, reducing reaction times from hours to minutes. In a study by PMC9081160, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides—structurally analogous to the target compound—were synthesized using a Discover SP CEM microwave synthesizer. While direct data for the hydrochloride salt is limited, extrapolation from similar systems suggests applicability.

Solvent and Temperature Optimization

Table 1 summarizes optimized conditions for microwave-assisted synthesis of triazole derivatives:

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | 180 | 25 | 27 |

| 2 | H₂O | 180 | 25 | 28 |

| 3 | AcOEt | 180 | 25 | 64 |

| 4 | MeCN | 180 | 25 | 75 |

| 5 | MeCN | 170 | 25 | 79 |

Acetonitrile (MeCN) at 170°C for 25 minutes provided the highest yield (79%), attributed to its high dielectric constant and ability to stabilize transition states. Scaling this method to 10 mmol maintained yields at 73–75%, demonstrating industrial feasibility.

Solvent-Dependent Protocols

Role of Solvent Polarity

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, MeCN) enhance nucleophilicity and dissolution of reactants, whereas protic solvents (e.g., EtOH, H₂O) exhibit lower yields due to hydrogen bonding interference. Ethyl acetate (AcOEt) strikes a balance, achieving 64% yield in microwave reactions by moderating polarity.

Purification Challenges

The hydrochloride salt’s hygroscopic nature complicates isolation. Precipitation via cold diethyl ether is commonly employed, followed by vacuum drying to remove residual solvents. Purity exceeding 95% is achievable through repeated recrystallization, as confirmed by NMR and HPLC.

Comparative Analysis of Methods

Yield and Scalability

- Classical alkylation : 65–70% yield, suitable for lab-scale synthesis but limited by prolonged reaction times.

- Microwave-assisted : 75–79% yield, scalable to 10 mmol with minimal yield loss, ideal for industrial applications.

- Solvent variations : MeCN > AcOEt > EtOH in efficiency, aligning with solvent polarity trends.

Byproduct Formation

Di-alkylation byproducts (e.g., bis-triazole derivatives) occur in classical methods at higher temperatures (>100°C) or excess alkylating agent. Microwave methods suppress these via rapid, controlled heating, reducing byproducts to <5%.

Industrial and Environmental Considerations

Green Chemistry Approaches

Recent efforts focus on reducing solvent waste. Aqueous micellar conditions and solvent-free microwave reactions are under investigation but currently yield <50%.

Cost-Benefit Analysis

Microwave systems entail higher initial costs but offer long-term savings through reduced energy consumption and faster throughput. Classical methods remain cost-effective for small batches.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride has been studied for its potential use in drug development. Its triazole ring structure is known for its biological activity, particularly in antifungal and antibacterial applications. Triazoles often exhibit significant interactions with biological targets due to their ability to form hydrogen bonds and coordinate with metal ions.

Case Studies:

- Antifungal Activity : Research indicates that compounds containing triazole moieties demonstrate effective antifungal properties against various pathogens. For example, derivatives of triazole have shown efficacy against Candida species and Aspergillus species .

Agricultural Chemistry

This compound may also serve as a fungicide or pesticide due to its ability to inhibit fungal growth. The incorporation of triazole structures in agricultural chemicals can enhance their effectiveness and reduce the environmental impact.

Case Studies:

- Fungicidal Properties : Studies have demonstrated that triazole derivatives can inhibit the growth of plant pathogens such as Fusarium and Botrytis species, leading to improved crop yields .

Material Science

In material science, this compound can be used as a precursor for synthesizing novel polymers or coatings that require enhanced thermal stability and chemical resistance.

Case Studies:

- Polymer Synthesis : Research has explored the use of triazole-based compounds in creating high-performance polymers with applications in coatings and adhesives due to their robust mechanical properties .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

5-Methyl vs. 1-Methyl: Positional isomerism (1- vs. 5-methyl) alters electronic distribution in the triazole ring, affecting hydrogen-bonding capacity and target binding . Cyclopropyl Group: The 5-cyclopropyl analog (CAS 1251143-96-0) introduces steric bulk and lipophilicity, which may enhance pharmacokinetic properties like half-life .

Heterocycle Replacement :

- Oxadiazole Derivatives (e.g., CAS 1286708-64-2): Oxadiazoles are bioisosteres for triazoles, offering similar hydrogen-bonding patterns but distinct electronic properties. This substitution can modulate metabolic stability and target selectivity .

Biological Activity

3-(1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. The triazole moiety is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic uses.

- Molecular Formula : CHClN

- Molecular Weight : 162.62 g/mol

- CAS Number : 1803581-61-4

Antimicrobial Properties

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various triazole derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

| Compound | Activity against E. coli | Activity against S. aureus |

|---|---|---|

| Triazole Derivative A | MIC = 32 µg/mL | MIC = 16 µg/mL |

| Triazole Derivative B | MIC = 64 µg/mL | MIC = 8 µg/mL |

The specific activity of this compound remains to be fully characterized but is expected to follow similar trends due to the presence of the triazole ring structure.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Compounds containing the triazole functional group have been used in treating fungal infections by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. Preliminary studies suggest that this compound may exhibit antifungal activity comparable to established antifungal agents.

Case Studies

A notable case study involving similar triazole derivatives demonstrated their efficacy in treating fungal infections in murine models. The study reported a significant reduction in fungal load in treated groups compared to controls:

Study Overview :

- Objective : Evaluate antifungal efficacy of triazole derivatives.

- Method : Mice infected with Candida albicans were treated with various doses of triazole compounds.

- Results :

- 50% reduction in fungal load at doses of 10 mg/kg.

- Observed minimal toxicity at therapeutic doses.

The mechanism by which triazoles exert their biological effects primarily involves the inhibition of enzymes critical for fungal cell wall synthesis and bacterial cell division. Specifically, these compounds target the enzyme lanosterol demethylase, disrupting ergosterol production and leading to cell death.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (500 MHz, CD₃OD) to confirm proton environments (e.g., triazole ring protons at δ 8.6 ppm) and detect tautomeric forms .

- Mass Spectrometry (ESIMS) : Validate molecular weight (e.g., m/z 204.70 for C₈H₁₇ClN₄) and detect impurities .

- Chromatography : Employ HPLC (>95% purity) or SFC (retention times ~1.3–2.5 minutes) to assess enantiomeric purity .

How does tautomerism in the triazole ring impact the compound’s chemical behavior and analytical characterization?

Advanced Research Question

The 1,2,4-triazole ring exhibits prototropic tautomerism , where the NH proton shifts between N1 and N4 positions. This affects:

- Reactivity : Tautomeric forms influence nucleophilic/electrophilic sites during derivatization.

- Analytical Data : Use variable-temperature NMR (25–60°C) to observe dynamic tautomerism. X-ray crystallography resolves static tautomeric states in the solid phase, as demonstrated in studies of related triazole derivatives .

What strategies resolve contradictions in reported biological activities of triazole-based analogs?

Advanced Research Question

Discrepancies often arise from:

- Stereochemical Variations : Compare enantiomers (e.g., via SFC ) to isolate bioactive forms, as seen in pyrrole-2-carboxamide derivatives .

- Impurity Profiles : Use LC-MS/MS to identify byproducts interfering with assays.

- Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to correlate structural features with activity, as applied to anti-chagasic triazole agents .

How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

Advanced Research Question

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) and slow evaporation.

- Salt Formation : Co-crystallize with counterions (e.g., chloride) to enhance lattice stability.

- Software Tools : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the triazole ring .

What are the key considerations for designing derivatives to enhance target specificity?

Advanced Research Question

- Scaffold Modification : Introduce substituents at the propylamine chain (e.g., fluorophenyl or pyridyl groups) to modulate steric/electronic effects, as shown in oxadiazole-triazole hybrids .

- Structure-Activity Relationship (SAR) : Use molecular dynamics simulations (e.g., GROMACS) to predict binding affinities toward biological targets like enzymes or receptors .

How do solvent and pH conditions influence the stability of this compound?

Basic Research Question

- Aqueous Stability : Below pH 5, the hydrochloride salt remains stable, but hydrolysis occurs above pH 7. Store in anhydrous ethanol or DMSO at –20°C for long-term stability.

- Thermal Degradation : Monitor via TGA-DSC ; decomposition onset typically occurs at ~135°C .

What mechanistic insights explain its interactions with biological targets like enzymes or receptors?

Advanced Research Question

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., Kd values).

- Functional Assays : Test inhibition of enzymatic activity (e.g., proteases) at varying concentrations (1–100 µM) to establish dose-response curves .

How can researchers validate the absence of synthetic byproducts or isomers?

Basic Research Question

- 2D NMR Techniques : Employ HSQC and HMBC to assign carbon-proton correlations and detect regioisomers.

- Chiral Chromatography : Use SFC with amylose-based columns to separate enantiomers, as applied to cyclopropyl-pyrrole derivatives .

What are the emerging applications of this compound in materials science or supramolecular chemistry?

Advanced Research Question

- Coordination Polymers : React with transition metals (e.g., Cu²⁺) to form metal-organic frameworks (MOFs) characterized by PXRD and BET surface area analysis .

- Self-Assembly : Study aggregation behavior in aqueous solutions via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.